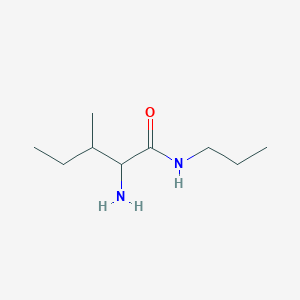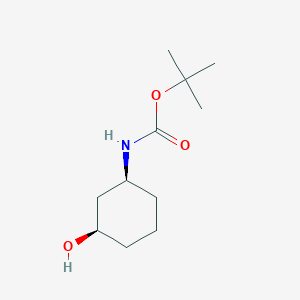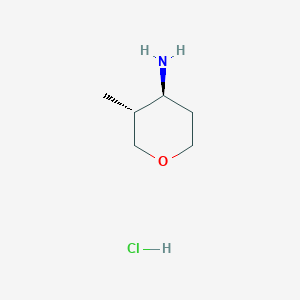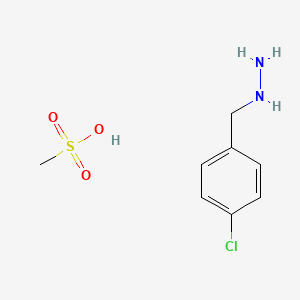
(4-Chlorobenzyl)hydrazine methanesulfonate
Overview
Description
“(4-Chlorobenzyl)hydrazine methanesulfonate” is a chemical compound with the CAS Number: 1638351-23-1 . It has a molecular weight of 252.72 and its IUPAC name is 1-(4-chlorobenzyl)hydrazine methanesulfonate . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9ClN2.CH4O3S/c8-7-3-1-6(2-4-7)5-10-9;1-5(2,3)4/h1-4,10H,5,9H2;1H3,(H,2,3,4) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 252.72 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Organic Synthesis Applications
- Allene Synthesis : A study demonstrated the use of 2-alkyn-1-ols activated as their methanesulfonate esters and displaced with hydrazine to furnish alkynyl hydrazine derivatives. These derivatives undergo oxidative rearrangement with specific reagents to form allenes, showcasing a method for synthesizing structurally complex molecules from simpler precursors Myers, Finney, & Kuo, 1989.
Analytical Applications
- Chromophoric Hydrazones Analysis : Chromophoric hydrazide, specifically prepared from a sulfonyl chloride derivative and hydrazine, was used to derivatize reducing sugars. This method allows the separation and quantitation of sugar derivatives at the picomole level using high-performance liquid chromatography (HPLC), indicating its utility in glycoprotein analysis and sugar content determination in complex biological matrices Muramoto, Goto, & Kamiya, 1987.
Insecticidal Applications
- Novel Insecticide Synthesis : Research on 4-[(sec-Butylidene-hydrazono)-(4-chlorophenyl)-methyl]-phenyl methane sulfonate (ZJ0967), synthesized from 4-chlorobenzoyl chloride and other precursors, including hydrazine hydrate, demonstrated high insecticidal activity against various pests. This compound’s effectiveness, comparable to commercial insecticides but with a unique mode of action, highlights the potential for developing new pest control agents You-chang, 2008.
Safety and Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . For safety, it is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .
Properties
IUPAC Name |
(4-chlorophenyl)methylhydrazine;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.CH4O3S/c8-7-3-1-6(2-4-7)5-10-9;1-5(2,3)4/h1-4,10H,5,9H2;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACLHBBGGSQKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1CNN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


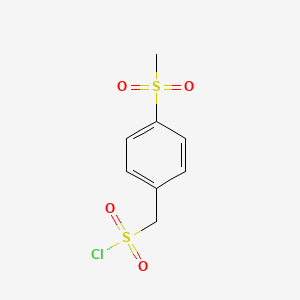
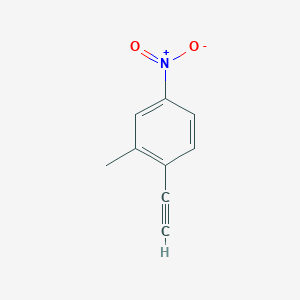


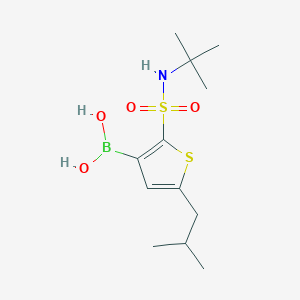
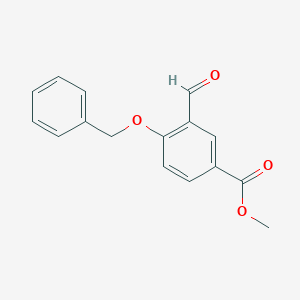
![Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester](/img/structure/B3108058.png)
